![molecular formula C10H9F2N3O B2940975 1-[1-(2,5-difluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol CAS No. 1502773-19-4](/img/structure/B2940975.png)
1-[1-(2,5-difluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-[1-(2,5-difluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol” is an organic compound containing a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. It also contains a difluorophenyl group, which is a phenyl group (a ring of six carbon atoms) with two fluorine atoms attached, and an ethanol group, which is a two-carbon chain with a hydroxyl (OH) group at the end .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the triazole ring, possibly through a process known as click chemistry. This is a type of chemical reaction that involves the 1,3-dipolar cycloaddition of an azide and an alkyne to form a triazole .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the triazole ring, the difluorophenyl group, and the ethanol group. The presence of the fluorine atoms could introduce interesting electronic properties, as fluorine is highly electronegative .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the triazole ring and the difluorophenyl group. The triazole ring is generally considered to be stable, but it can participate in various chemical reactions under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atoms could affect its polarity and hence its solubility in different solvents .科学的研究の応用
Method Development for Quantitative Determination
A significant application is in method development for quantitative determination of genotoxic impurities in drug samples, specifically fluconazole. A study by Devanna & Reddy (2016) focused on developing a liquid chromatography–tandem mass spectrometry method for this purpose.
Synthesis Processes in Antifungal Agents
The compound plays a role in the synthesis of antifungal agents like voriconazole. Butters et al. (2001) detailed the synthesis process of voriconazole, where the stereochemistry is set in the addition of a metalloethyl derivative to 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)-1-ethanone.
Novel Antifungal Triazoles
New antifungal 1,2,4-triazoles with difluoro(heteroaryl)methyl moiety were synthesized, demonstrating significant antifungal activities. The work by Eto, Kaneko, & Sakamoto (2000) showcases this application.
Metal-Free Synthesis Methods
The compound is also involved in metal-free synthesis methods. Alcaide, Almendros, Fernández, & Lázaro‐Milla (2015) discussed using 2-(Pyridinium-1-yl)-1,1-bis(triflyl)ethanides as 1,2-dipole precursors in a metal-free direct [2+2] cycloaddition reaction with alkynes to afford substituted cyclobutenes.
Water Soluble Prodrug Development
The compound aids in the development of water-soluble prodrugs like fosfluconazole. Bentley et al. (2002) presented a case history detailing the discovery and subsequent development of a commercial route to fosfluconazole.
Characterization of Key Intermediates
Characterization of key intermediates required for the synthesis of agricultural fungicides like prothioconazole is another application. Ji et al. (2017) described an efficient method to prepare such intermediates through nucleophilic substitution.
Particle Beam-Mass Spectrometric Analysis
The compound is also involved in particle beam-mass spectrometric analysis of fluconazole and related intermediates. This application was explored by Creaser et al. (1997) through the use of normal phase liquid chromatography combined with particle beam mass spectrometry.
Catalytic Applications in Organic Chemistry
Tris(pentafluorophenyl)borane, related to the compound's chemistry, is used as a catalyst in organic and organometallic chemistry. Erker (2005) detailed its use in various catalytic reactions.
特性
IUPAC Name |
1-[1-(2,5-difluorophenyl)triazol-4-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2N3O/c1-6(16)9-5-15(14-13-9)10-4-7(11)2-3-8(10)12/h2-6,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBZJNCMVMJRDRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN(N=N1)C2=C(C=CC(=C2)F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(2,5-difluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(1-adamantyloxy)propyl]methanesulfonamide](/img/structure/B2940898.png)
![N-(3-(dimethylamino)propyl)-4-fluoro-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2940899.png)
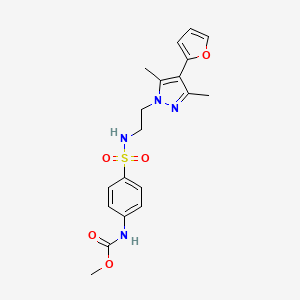
![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2940901.png)
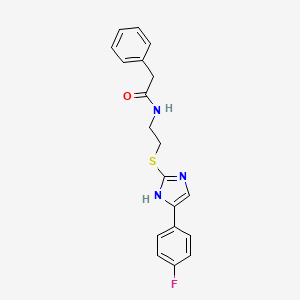
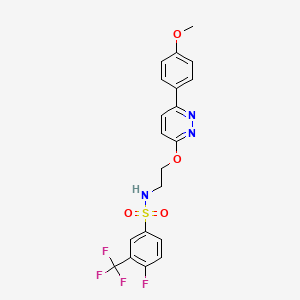
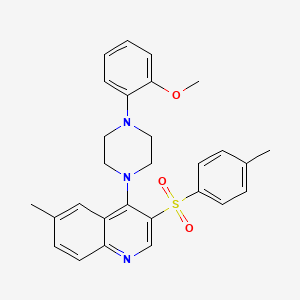
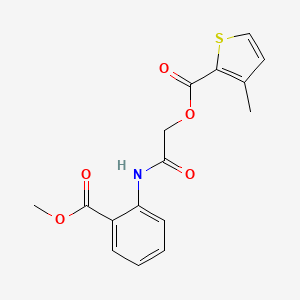
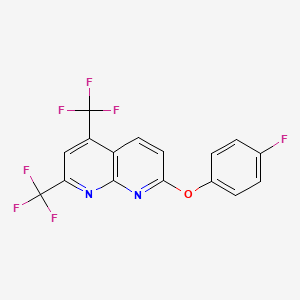
![2-[(2-Methylpropan-2-yl)oxycarbonyl]-9-oxa-2-azaspiro[5.5]undecane-3-carboxylic acid](/img/structure/B2940911.png)
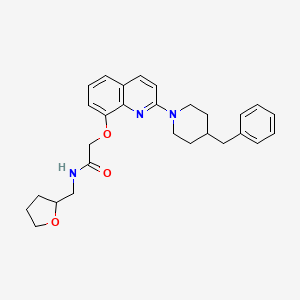
![Methyl 2-amino-6-(hydroxymethyl)-8-oxo-4-(4-(trifluoromethyl)phenyl)-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate](/img/structure/B2940914.png)